molecular formula C21H22IN3O2 B4885204 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione

3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione

Cat. No. B4885204
M. Wt: 475.3 g/mol
InChI Key: KGLBLLLQWKVAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione, also known as BPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPIP is a heterocyclic compound that consists of a piperazine ring, a pyrrolidinedione ring, and an iodophenyl group.

Mechanism of Action

The mechanism of action of 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the modulation of neurotransmitter receptors and the inhibition of enzymes. 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been shown to bind to the dopamine D2 receptor and modulate its activity, which may contribute to its potential as a treatment for schizophrenia and other psychiatric disorders. 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has also been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which may contribute to its potential as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects
3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter receptors, inhibition of enzymes, and changes in gene expression. 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been shown to increase dopamine release in the prefrontal cortex and striatum, which may contribute to its potential as a treatment for schizophrenia. 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has also been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which may contribute to its potential as a treatment for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency and selectivity for specific targets. 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been shown to have high affinity for the dopamine D2 receptor and acetylcholinesterase, which makes it an attractive candidate for drug development. However, 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione also has some limitations, including its potential toxicity and lack of specificity for other targets. Further research is needed to fully understand the advantages and limitations of 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione for lab experiments.

Future Directions

There are several future directions for research on 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione, including the development of more specific and potent analogs, the investigation of its potential as a treatment for other diseases, and the exploration of its mechanism of action. 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has shown promising results in preclinical studies, but further research is needed to determine its efficacy and safety in humans. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione and its potential as a modulator of neurotransmitter receptors and enzymes.

Scientific Research Applications

3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been explored as a potential drug candidate for the treatment of various diseases, including schizophrenia, depression, and anxiety disorders. In neuroscience, 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been studied for its potential as a modulator of neurotransmitter receptors, such as the dopamine D2 receptor. In biochemistry, 3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been investigated for its ability to inhibit enzymes, such as acetylcholinesterase and butyrylcholinesterase.

properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22IN3O2/c22-17-6-8-18(9-7-17)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,19H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLBLLLQWKVAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzylpiperazin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione
Reactant of Route 2
Reactant of Route 2
3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione
Reactant of Route 3
Reactant of Route 3
3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione
Reactant of Route 4
Reactant of Route 4
3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione
Reactant of Route 5
Reactant of Route 5
3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione
Reactant of Route 6
Reactant of Route 6
3-(4-benzyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.